1-[4-nitro-3-(trifluoromethyl)phenyl]-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine
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Overview
Description
The compound “1-[4-nitro-3-(trifluoromethyl)phenyl]-4-{5-[3-(trifluoromethyl)phenyl]-1H-pyrazol-3-yl}piperidine” is a complex organic molecule. It contains a piperidine ring, which is a six-membered ring with one nitrogen atom, and two phenyl rings, each of which is substituted with a nitro group and a trifluoromethyl group .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound include its molecular weight, melting point, boiling point, and solubility. For a related compound, 4-Nitro-3-(trifluoromethyl)phenol, the molecular weight is 207.11 g/mol .Scientific Research Applications
Antioxidants and Polymerization Mediators
Piperidine and pyrrolidine nitroxyl radicals, which share structural similarities with the compound of interest, are recognized for their roles as antioxidants, contrast agents, spin probes, radiation protective agents, and polymerization mediators. These radicals can react with free radicals and reductants, with their reactivities depending on their basic structures. Research has focused on developing functional nitroxyl radicals with improved stability towards reduction by ascorbic acid, offering potential as new antioxidants and mediators in polymerization processes (Kinoshita et al., 2009).
Tuberculosis Treatment
Derivatives synthesized from piperidin-4-one have been evaluated as inhibitors against Mycobacterium tuberculosis pantothenate synthetase, demonstrating potential in tuberculosis treatment. Among these compounds, specific derivatives showed significant activity and non-cytotoxicity at certain concentrations, highlighting their potential as novel therapeutic agents (Samala et al., 2013).
Molecular Structure and Drug Design
Studies on s-triazine derivatives incorporating pyrazole/piperidine/aniline moieties have been conducted to analyze their molecular structures and intermolecular interactions. Such research aids in understanding the structural basis for the activity of related compounds and provides insights for drug design and development (Shawish et al., 2021).
Safety and Hazards
Future Directions
Properties
IUPAC Name |
1-[4-nitro-3-(trifluoromethyl)phenyl]-4-[3-[3-(trifluoromethyl)phenyl]-1H-pyrazol-5-yl]piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H18F6N4O2/c23-21(24,25)15-3-1-2-14(10-15)19-12-18(29-30-19)13-6-8-31(9-7-13)16-4-5-20(32(33)34)17(11-16)22(26,27)28/h1-5,10-13H,6-9H2,(H,29,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CRJJLXMCHFKVKQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C2=CC(=NN2)C3=CC(=CC=C3)C(F)(F)F)C4=CC(=C(C=C4)[N+](=O)[O-])C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H18F6N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
484.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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